molecular formula C8H15NO3 B066159 (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one CAS No. 175226-77-4

(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one

Cat. No. B066159
M. Wt: 173.21 g/mol
InChI Key: NCTVKRRGVZMFGA-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one is a chemical compound that belongs to the class of morpholine derivatives. It is also known as MP-10 and is commonly used in scientific research for its potential therapeutic properties.

Mechanism Of Action

The exact mechanism of action of (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one is not fully understood. However, it has been suggested that it may act as a free radical scavenger and may also modulate the expression of various genes involved in inflammation and oxidative stress.

Biochemical And Physiological Effects

(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of arthritis. Additionally, it has been found to improve cognitive function and reduce neuronal damage in animal models of ischemic brain injury.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the study of (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one. One potential direction is to further investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, the development of new derivatives of (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one with improved therapeutic properties is another potential future direction.

Synthesis Methods

The synthesis of (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with propan-2-amine in the presence of hydrochloric acid and sodium triacetoxyborohydride. The resulting product is then treated with morpholine in the presence of acetic anhydride and triethylamine to yield (3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one.

Scientific Research Applications

(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit neuroprotective effects against ischemic brain injury and has been shown to improve cognitive function in animal models. Additionally, it has been studied for its potential anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis.

properties

CAS RN

175226-77-4

Product Name

(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(3S,5S)-3-methoxy-5-propan-2-ylmorpholin-2-one

InChI

InChI=1S/C8H15NO3/c1-5(2)6-4-12-8(10)7(9-6)11-3/h5-7,9H,4H2,1-3H3/t6-,7+/m1/s1

InChI Key

NCTVKRRGVZMFGA-RQJHMYQMSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=O)[C@@H](N1)OC

SMILES

CC(C)C1COC(=O)C(N1)OC

Canonical SMILES

CC(C)C1COC(=O)C(N1)OC

synonyms

2-Morpholinone,3-methoxy-5-(1-methylethyl)-,(3S-trans)-(9CI)

Origin of Product

United States

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